molecular formula C9H12ClNO B2544873 (R)-Chroman-4-amine hydrochloride CAS No. 210488-55-4; 730980-59-3

(R)-Chroman-4-amine hydrochloride

Cat. No.: B2544873
CAS No.: 210488-55-4; 730980-59-3
M. Wt: 185.65
InChI Key: BVMKYKMJUZEGBU-DDWIOCJRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-Chroman-4-amine hydrochloride (CAS 730980-59-3) is a chiral amine derivative with a chroman backbone. Its molecular formula is C₉H₁₂ClNO, and it has a molecular weight of 185.65 g/mol. The compound features a single stereocenter at the 4-position of the chroman ring, conferring distinct stereochemical properties critical for biological activity .

Properties

IUPAC Name

(4R)-3,4-dihydro-2H-chromen-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO.ClH/c10-8-5-6-11-9-4-2-1-3-7(8)9;/h1-4,8H,5-6,10H2;1H/t8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVMKYKMJUZEGBU-DDWIOCJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=CC=CC=C2[C@@H]1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis
(R)-Chroman-4-amine hydrochloride serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly those aimed at treating neurological disorders. Its structural features allow for the development of compounds that can interact effectively with biological targets involved in these disorders. For instance, research has demonstrated its role in synthesizing compounds that exhibit neuroprotective effects, potentially leading to new treatments for conditions like Alzheimer's disease and Parkinson's disease .

Case Study: Neuroprotective Agents
A study focused on synthesizing derivatives of this compound showed promising results in enhancing neuronal survival under stress conditions. The derivatives were evaluated for their ability to inhibit apoptosis in neuronal cell lines, highlighting the compound's potential as a scaffold for developing neuroprotective agents .

Biochemical Research

Investigating Enzyme Activity and Protein Interactions
In biochemical research, this compound is utilized to study enzyme kinetics and protein interactions. Its ability to modulate enzyme activity makes it valuable for understanding metabolic pathways and identifying potential therapeutic targets .

Example: Enzyme Inhibition Studies
Research involving this compound has been conducted to evaluate its inhibitory effects on specific enzymes linked to disease states. For instance, studies have shown that certain derivatives can inhibit enzymes involved in inflammatory pathways, suggesting a role in developing anti-inflammatory therapies .

Material Science

Development of Novel Materials
The compound is being explored for its potential applications in material science, particularly in creating materials with enhanced electrical conductivity and stability. This is particularly relevant for electronic applications and coatings where improved performance characteristics are desired .

Data Table: Properties of Materials Synthesized from this compound

PropertyValue
ConductivityHigh
Thermal StabilityModerate
Mechanical StrengthEnhanced
ApplicationElectronics

Natural Product Synthesis

Synthesis of Bioactive Compounds
this compound is employed in the synthesis of natural products that may possess medicinal properties. Researchers utilize this compound as a building block to create complex molecules found in nature, which can lead to the discovery of new drugs .

Case Study: Discovery of Antimicrobial Agents
In a recent project, researchers synthesized several natural product analogs using this compound as a precursor. These analogs were tested for antimicrobial activity against resistant strains of bacteria, demonstrating the compound's utility in drug discovery efforts aimed at combating antibiotic resistance .

Analytical Chemistry

Standardization and Quality Control
In analytical chemistry, this compound is used as a standard reference material for quantifying related compounds in various samples. This application is crucial for quality control processes in pharmaceutical manufacturing, ensuring that products meet regulatory standards .

Example: Quantitative Analysis Techniques
Methods such as high-performance liquid chromatography (HPLC) have been developed utilizing this compound as a standard. These methods provide reliable quantification of active pharmaceutical ingredients in formulations, ensuring consistency and safety .

Comparison with Similar Compounds

Key Properties :

  • Purity : ≥95% (commercial grade) .
  • Applications: Used in pharmaceutical synthesis, notably in the development of biased mu-opioid receptor agonists (e.g., SHR9352) .

Comparison with Structural Analogs

Chroman-4-amine derivatives are modified at different ring positions (6-, 7-, or 8-) with halogen or functional group substitutions. These modifications alter physicochemical properties, reactivity, and biological activity.

Structural and Physicochemical Comparison

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Purity Key Features
(R)-Chroman-4-amine hydrochloride None (parent compound) C₉H₁₂ClNO 185.65 730980-59-3 95% TNF-α antagonist
(R)-6-Fluorochroman-4-amine HCl 6-Fluoro C₉H₁₁ClFNO 203.65 911826-09-0 95+% Medical intermediate
(R)-6-(Trifluoromethoxy)chroman-4-amine HCl 6-CF₃O C₁₀H₁₁ClF₃NO₂ 283.65 1810074-61-3 99% Industrial-scale synthesis
(R)-7-Fluorochroman-4-amine HCl 7-Fluoro C₉H₁₀ClFNO 202.64 N/A (CID 46911905) N/A Collision cross-section studied
(R)-8-Bromochroman-4-amine HCl 8-Bromo C₉H₁₁BrClNO 264.55 1810074-69-1 N/A High bromine content; research use
(R)-7-(Trifluoromethyl)chroman-4-amine HCl 7-CF₃ C₁₀H₁₁ClF₃NO 265.65 1392218-77-7 N/A Structural analog for SAR studies

Key Observations :

  • Substituent Effects: Fluorine or trifluoromethoxy groups enhance metabolic stability and bioavailability .
  • Stereochemistry : The (R)-enantiomer is often preferred in drug synthesis due to optimized receptor interactions, as seen in SHR9352 development .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (R)-Chroman-4-amine hydrochloride, and how can researchers optimize enantiomeric purity?

  • Methodology : The enantioselective synthesis of (R)-chroman-4-amine (R-CA) typically involves asymmetric hydrogenation of ketimines. For example, Rhodium-catalyzed hydrogenation using [Rh(cod)₂]OTf/(S)-3,5-Xylyl-BINAP achieved 77% enantiomeric excess (ee), which was further enhanced to 99% ee via recrystallization from toluene/heptane . Researchers should prioritize solvent selection (e.g., methyltetrahydrofuran as a green solvent) and catalyst screening to balance cost and efficiency.
  • Key Considerations : Monitor reaction scalability and chemoselectivity during deprotection steps (e.g., Raney-Nickel hydrogenolysis) to preserve enantiopurity .

Q. How can researchers validate the structural identity and purity of this compound?

  • Methodology :

  • Spectroscopic Analysis : Use 1H^1H-NMR and 13C^{13}C-NMR to confirm the chroman ring structure and amine proton signals.
  • Chiral HPLC : Quantify enantiomeric purity by comparing retention times with (S)-enantiomer standards.
  • Mass Spectrometry : HRMS (ESI-TOF) can verify molecular ion peaks (e.g., [M+H]+ for intermediates like brominated derivatives) .
    • Quality Control : Cross-reference data with peer-reviewed syntheses (e.g., gem-dimethyl analogues) to identify impurities .

Q. What in vitro assays are suitable for preliminary biological evaluation of (R)-Chroman-4-amine derivatives?

  • Methodology :

  • BuChE Inhibition : Use Ellman’s assay to measure inhibition of butyrylcholinesterase (BuChE), a target in Alzheimer’s disease. Chroman-4-amine derivatives have shown selectivity for BuChE over acetylcholinesterase (AChE) .
  • 5-HT1A Receptor Binding : Radioligand displacement assays (e.g., 3H^3H-8-OH-DPAT) can assess affinity for serotonin receptors linked to neuroprotection .
    • Data Interpretation : Normalize activity to control baselines and account for fluorescence interference (e.g., negative RFU values due to inhibitor autofluorescence) .

Advanced Research Questions

Q. How can researchers resolve contradictory data in enantioselective synthesis yields or biological activity?

  • Case Study : In Rh-catalyzed hydrogenation, inconsistent ee values may arise from trace moisture or ligand degradation. Implement rigorous drying protocols for solvents/ligands and validate catalyst stability via TLC or in situ IR .
  • Biological Replicates : For conflicting IC50_{50} values, repeat assays with freshly prepared inhibitor stocks and standardized enzyme batches. Use statistical tools (e.g., Grubbs’ test) to identify outliers .

Q. What strategies enable scalable production of this compound without compromising enantiopurity?

  • Process Optimization :

  • Continuous Flow Chemistry : Explore telescoped reactions to minimize intermediate isolation steps.
  • Green Solvents : Replace DMSO with MeTHF in gram-scale syntheses to improve sustainability and reduce purification complexity .
    • Catalyst Recycling : Immobilize Rh catalysts on silica supports to reduce metal leaching and costs .

Q. How can computational methods guide the design of (R)-Chroman-4-amine derivatives with enhanced bioactivity?

  • DFT Calculations : Model binding interactions with BuChE or 5-HT1A receptors to identify critical hydrogen-bonding or π-stacking motifs. Compare energy profiles of (R)- vs. (S)-enantiomers .
  • Molecular Dynamics (MD) : Simulate ligand-receptor stability over nanoseconds to prioritize derivatives for synthesis .

Q. What in vivo models are appropriate for evaluating the neuroprotective efficacy of (R)-Chroman-4-amine derivatives?

  • Methodology :

  • AD Mouse Models : Use transgenic APP/PS1 mice to assess amyloid-β plaque reduction via immunohistochemistry.
  • Behavioral Tests : Morris water maze or Y-maze trials can quantify cognitive improvement .
    • Dosage Optimization : Conduct pharmacokinetic studies to determine blood-brain barrier penetration and metabolite profiling .

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